喹硫平富马酸盐

描述

作用机制

喹硫平半富马酸盐通过拮抗多种神经递质受体(包括血清素 (5HT2) 受体和多巴胺 (D2) 受体)发挥作用 . 低剂量时,它主要作为组胺受体阻滞剂,导致镇静作用 . 高剂量时,它会阻断大量的多巴胺受体,从而产生抗精神病作用 . 活性代谢产物去甲喹硫平也通过抑制去甲肾上腺素转运蛋白并作为血清素受体激动剂在治疗作用中发挥作用 .

类似化合物:

氯氮平: 另一种非典型抗精神病药,具有类似的受体结合谱,但发生粒细胞缺乏症的风险更高。

奥氮平: 在受体拮抗方面与喹硫平相似,但发生代谢不良反应的风险更高。

独特性: 喹硫平半富马酸盐的剂量依赖性作用独特,在不同剂量下提供镇静、稳情绪和抗精神病作用 . 与其他抗精神病药相比,它发生锥体外系症状的风险相对较低,使其成为许多患者的首选药物 .

科学研究应用

喹硫平半富马酸盐具有广泛的科学研究应用:

生化分析

Biochemical Properties

Quetiapine fumarate interacts with various enzymes and proteins, primarily dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . Its antagonistic activity on these receptors is believed to be responsible for its therapeutic effects .

Cellular Effects

Quetiapine fumarate influences cell function by interacting with specific receptors, altering cell signaling pathways, and potentially affecting gene expression

Dosage Effects in Animal Models

The effects of Quetiapine fumarate vary with different dosages in animal models

Metabolic Pathways

Quetiapine fumarate is involved in various metabolic pathways, interacting with enzymes and cofactors

准备方法

合成路线和反应条件: 喹硫平半富马酸盐的合成涉及多个步骤。 一种常见的合成方法从 2-(苯硫基)苯胺开始,经过一系列反应生成二苯并[b,f][1,4]噻嗪-11[10H]-酮 . 然后将该中间体与哌嗪和乙二醇反应生成喹硫平 . 最后一步是形成半富马酸盐 .

工业生产方法: 喹硫平半富马酸盐的工业生产通常涉及优化合成路线,以最大程度地提高产率和纯度,同时最大程度地减少危险试剂和条件的使用 . 已经开发出一步法合成方法,以简化工艺并减少对环境的影响 .

化学反应分析

相似化合物的比较

Clozapine: Another atypical antipsychotic with a similar receptor-binding profile but a higher risk of agranulocytosis.

Olanzapine: Similar to quetiapine in its receptor antagonism but has a higher risk of metabolic side effects.

Risperidone: Shares some pharmacological properties with quetiapine but has a higher propensity for causing extrapyramidal symptoms.

Uniqueness: Quetiapine hemifumarate is unique in its dose-dependent effects, providing sedative, mood-stabilizing, and antipsychotic effects at different doses . Its relatively lower risk of extrapyramidal symptoms compared to other antipsychotics makes it a preferred choice for many patients .

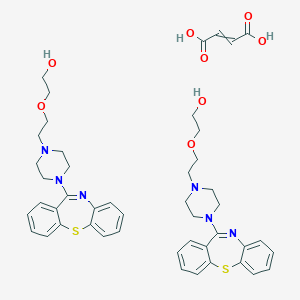

属性

CAS 编号 |

111974-72-2 |

|---|---|

分子式 |

C46H54N6O8S2 |

分子量 |

883.1 g/mol |

IUPAC 名称 |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1- |

InChI 键 |

ZTHJULTYCAQOIJ-KSBRXOFISA-N |

SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

手性 SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

外观 |

Powder |

沸点 |

556.5±60.0 |

颜色/形态 |

Solid |

闪点 |

9.7 °C (49.5 °F) - closed cup |

熔点 |

174-176 |

Key on ui other cas no. |

111974-72-2 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

溶解度 |

49.4 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt) ICI 204,636 ICI 204636 ICI-204636 ICI204636 quetiapine quetiapine fumarate Seroquel |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

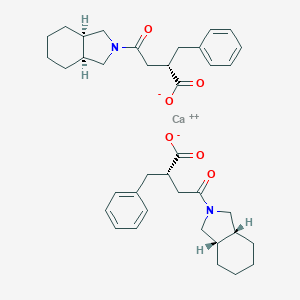

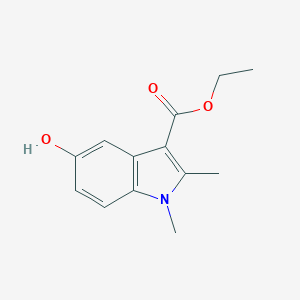

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。